3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide
Description
Structural Classification Within Heterocyclic Chemistry
3-Allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide (C₁₁H₁₃BrN₂S) belongs to the benzothiazole family, a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiazole ring containing sulfur and nitrogen atoms. The structural features of this compound include:
- A benzothiazole core with a methyl group at the 6-position.
- An allyl substituent (CH₂CH=CH₂) at the 3-position.
- An imine functional group (=NH) at the 2-position.
- A hydrobromide salt enhancing solubility and stability.
This hybrid structure positions it within the broader category of imine-functionalized heterocycles , which are pivotal in medicinal chemistry due to their electronic versatility and capacity for hydrogen bonding.
Historical Context of Benzothiazole Derivatives
Benzothiazoles were first synthesized in 1887 by August Wilhelm von Hofmann via condensation of 2-aminothiophenol with aldehydes. Over time, structural modifications have been explored to optimize biological activity:
- Early derivatives focused on vulcanization accelerators and dyes.
- Mid-20th century : Discovery of antimicrobial and antitumor properties spurred pharmaceutical interest.
- 21st century : Targeted synthesis of imine-functionalized benzothiazoles, such as this compound, emerged in drug discovery pipelines.
Significance in Benzothiazole Chemistry Research
This compound exemplifies strategic functionalization to enhance pharmacological potential:
- The allyl group introduces reactivity for further derivatization (e.g., Michael additions).
- The methyl group at C6 modulates electronic effects, potentially improving binding to biological targets.
- The imine moiety enables coordination with metal ions or participation in redox reactions.
Comparative studies highlight its uniqueness among analogs (Table 1):
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Relevance to Imine-Functionalized Heterocycles
Imine-containing benzothiazoles are critical in drug design due to:
- Bioisosteric potential : The =NH group mimics carbonyls in enzyme binding pockets.
- Dynamic covalent chemistry : Imines enable reversible interactions in supramolecular systems.
- Anticancer activity : Analogous compounds inhibit tubulin polymerization (e.g., PMX610).
Recent synthetic advances, such as sodium tert-butoxide-mediated cyclization, have streamlined access to this scaffold.
Properties
IUPAC Name |
6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.BrH/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFTUOHADUMPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175920-98-6 | |
| Record name | 2(3H)-Benzothiazolimine, 6-methyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175920-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide is a compound belonging to the class of benzothiazole derivatives, characterized by a unique structure that includes an allyl group at the 3-position and a methyl group at the 6-position of the benzothiazole ring. Its molecular formula is C11H13BrN2S, with a molecular weight of approximately 285.20 g/mol. This compound is notable for its diverse biological activities, which are explored in various research studies.
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar benzothiazole compounds showed moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli when tested at specific concentrations . The structural features of these compounds, particularly the presence of electron-withdrawing groups, were linked to enhanced antimicrobial efficacy.
The biological activity of this compound is believed to involve interactions with specific biological targets. Studies have suggested that compounds with benzothiazole cores can inhibit certain enzymes or disrupt cellular processes, contributing to their pharmacological effects. For instance, they may act as inhibitors of matrix metalloproteinases or influence pathways related to inflammation and cancer progression .
Case Studies
- Antimicrobial Evaluation : In a comparative study, various benzothiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications in the substituents significantly impacted their effectiveness against microbial strains. The study highlighted the potential of this compound as a candidate for further development into antimicrobial agents .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that it could induce apoptosis in certain cancer cells, suggesting its potential role in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Benzothiazole derivative | Antimicrobial, cytotoxic |
| 3-Allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide | Fluorine substitution | Enhanced antimicrobial properties |
| 6-Methylbenzo[d]thiazol-2(3H)-imine | Lacks allyl group | Less reactive; serves as a simpler model |
The unique substitution patterns in these compounds influence their reactivity and biological profiles significantly.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Studies examining its absorption, distribution, metabolism, and excretion (ADME) are essential for determining effective dosing regimens and safety profiles.
Absorption and Distribution
Initial studies suggest that the compound may be well absorbed due to its lipophilic nature, which is typical for many benzothiazole derivatives. However, further research is needed to quantify its bioavailability.
Metabolism
Metabolic pathways involving cytochrome P450 enzymes may play a significant role in the biotransformation of this compound. Identifying these pathways will aid in predicting drug-drug interactions and potential toxicity.
Excretion
Information on the excretion routes remains limited; however, understanding whether it is primarily excreted via urine or feces will provide insights into its pharmacological management.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide, exhibit notable antimicrobial activity. A study demonstrated that similar compounds showed moderate to potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli when tested at specific concentrations. The presence of electron-withdrawing groups in the structure is believed to enhance antimicrobial efficacy.
Case Study: Antimicrobial Evaluation
In a comparative study, various benzothiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications in substituents significantly impacted their effectiveness against microbial strains, highlighting the potential of this compound as a candidate for further development into antimicrobial agents.
Cytotoxicity Assessment
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Findings suggest that it can induce apoptosis in certain cancer cells, indicating its potential role in cancer therapy. This property is particularly relevant for developing new anticancer drugs that target specific pathways involved in tumor growth and survival.
Case Study: Cytotoxicity Assessment
A focused investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed that it could effectively induce cell death in specific types of cancer cells, suggesting further exploration for therapeutic applications in oncology.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Initial studies suggest good absorption due to its lipophilic nature.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a significant role in the biotransformation of this compound.
- Excretion : Information on excretion routes remains limited, but understanding whether it is primarily excreted via urine or feces will provide insights into its pharmacological management.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with other benzo[d]thiazol-2(3H)-imine hydrobromide derivatives. Key differences lie in substituent groups and their positions:
Key Observations :
- Fluorine/Chlorine vs. Methyl Groups : Halogen substituents (F, Cl) at position 6 enhance electronegativity and binding to hydrophobic pockets in enzymes, while methyl groups improve metabolic stability .
- Allyl vs.
Physicochemical Properties
Preparation Methods
Formation of the Benzothiazole Core
The foundational step in synthesizing 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide is the construction of the benzothiazole ring. This is typically achieved by the condensation reaction of 2-aminothiophenol with an aldehyde or ketone under acidic conditions. The reaction forms the heterocyclic benzothiazole nucleus containing sulfur and nitrogen atoms in the ring.
- Reaction conditions: Acidic medium, often using hydrochloric acid or acetic acid as solvent.
- Temperature: Ambient to reflux temperatures depending on the specific aldehyde or ketone used.
- Time: Typically 3–6 hours for completion.
This step is critical as it sets the stage for subsequent functionalization at the 3- and 6-positions of the benzothiazole ring.
Introduction of the Allyl Group (Allylation)
The allyl group at the 3-position is introduced via an allylation reaction. This involves the nucleophilic substitution of a suitable leaving group on the benzothiazole intermediate with an allyl halide.
- Typical reagents: Allyl bromide or allyl chloride.
- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Room temperature to 60°C.
- Reaction time: 6–12 hours.
This step selectively installs the allyl substituent, which is important for the compound’s biological activity and further chemical modifications.
Introduction of the Methyl Group at the 6-Position
The methyl group at the 6-position is generally introduced by starting with a methyl-substituted aldehyde or by methylation of a hydroxy or amino precursor on the benzothiazole ring.
- Synthetic routes:
- Using 6-methyl-2-aminothiophenol as the starting material.
- Direct methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Conditions: Mild basic conditions, often potassium carbonate in acetone or DMF.
- Temperature: Ambient to 50°C.
- Time: 4–8 hours.
This step ensures the presence of the methyl group, which affects the electronic properties and reactivity of the benzothiazole ring.
Formation of the Imine Group at the 2-Position
The imine functionality at the 2-position (2(3H)-imine) is formed by condensation of the benzothiazole intermediate with an appropriate amine or by tautomerization of the benzothiazol-2-one.
- Reagents: Primary amines or ammonia derivatives.
- Conditions: Acidic or neutral medium.
- Temperature: Room temperature to mild heating.
- Time: 2–6 hours.
This imine group is essential for the compound’s chemical identity and biological interactions.
Formation of the Hydrobromide Salt
The final step involves converting the free base of 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine into its hydrobromide salt to improve stability, solubility, and handling.
- Reagents: Hydrobromic acid (HBr), typically 48% aqueous solution.
- Procedure: Dropwise addition of HBr to a solution of the free base in an organic solvent such as ethanol or acetonitrile.
- Temperature: 0–25°C.
- Time: 1–2 hours.
- Isolation: Precipitation of the hydrobromide salt by cooling, followed by filtration and drying.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Benzothiazole core formation | 2-Aminothiophenol + aldehyde/ketone, acid | Ambient to reflux | 3–6 hours | Acidic medium essential |
| Allylation | Allyl halide + base (K2CO3), DMF or DMSO | RT to 60°C | 6–12 hours | Polar aprotic solvent preferred |
| Methylation | Methyl iodide/dimethyl sulfate + base | RT to 50°C | 4–8 hours | Starting from methyl-substituted precursor possible |
| Imine formation | Primary amine or ammonia derivative | RT to mild heat | 2–6 hours | Acidic or neutral conditions |
| Hydrobromide salt formation | Hydrobromic acid in ethanol or acetonitrile | 0–25°C | 1–2 hours | Precipitation and isolation step |
Research Findings and Analysis
- The Hantzsch thiazole synthesis is a classical and widely used method for benzothiazole core formation, involving the reaction of 2-aminothiophenol with α-haloketones or aldehydes. This method is favored for its simplicity and versatility in introducing substituents.
- Environmentally benign and green synthetic approaches are increasingly explored, such as solvent-free, microwave-assisted, and ultrasonic-mediated syntheses, which reduce reaction times and hazardous waste.
- The allylation step is typically performed under mild conditions to avoid side reactions, with potassium carbonate being a common base to facilitate nucleophilic substitution without harsh conditions.
- Formation of the hydrobromide salt is critical for enhancing the compound’s stability and handling, especially for pharmaceutical applications.
- Alternative synthetic routes focus on minimizing the use of toxic reagents and optimizing yields through controlled temperature and reagent stoichiometry.
Q & A
Q. What is the standard synthetic route for 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide?
Basic The compound is synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas, using sodium tert-butoxide as a strong base. This method yields moderate efficiency (~50–70%) and requires purification via recrystallization. Key characterization techniques include FT-IR, ¹H/¹³C NMR, and elemental analysis to confirm the structure .
Q. How can microwave-assisted synthesis improve reaction efficiency for related benzo[d]thiazole derivatives?
Advanced Microwave irradiation significantly reduces reaction times (from hours to minutes) and enhances yields (up to 78–79%) for benzo[d]thiazole derivatives. For example, microwave conditions enable efficient cyclization of intermediates like hydrazones into pyrazol-4-ones, minimizing side reactions and improving purity .
II. Reaction Mechanisms and Optimization
Q. What mechanistic insights explain unexpected byproducts in thiazol-2(3H)-imine synthesis?
Advanced Unexpected products, such as N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, arise from hydroxyl group incorporation during cyclization. This occurs when α-active methylene ketones (e.g., acetylacetone) react with thiocyanate and amines under non-optimized conditions. Mechanistic studies using ¹H/¹³C NMR and X-ray crystallography are critical to identifying such deviations .
Q. How can reaction conditions be optimized to suppress bromination side reactions?
Advanced Bromination byproducts (e.g., 5-bromo derivatives) are minimized by controlling N-bromosuccinimide (NBS) stoichiometry and reaction time. For instance, limiting NBS to 1.1 equivalents and monitoring via TLC ensures selective substitution at the thiazole ring’s C5 position without over-bromination .
III. Structural and Functional Analysis
Q. What spectroscopic techniques are essential for confirming the hydrobromide salt formation?
Basic ¹H NMR analysis of the hydrobromide salt shows downfield shifts in NH protons (~10–12 ppm) due to protonation. Elemental analysis confirms bromide content (theoretical Br%: ~20–25%), while FT-IR identifies N–H stretching vibrations (~3200–3400 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
Q. How does allyl substitution influence the compound’s electronic and steric properties?
Advanced The allyl group at the N3 position enhances electron delocalization across the thiazole ring, as evidenced by upfield shifts in ¹³C NMR (C2: ~160 ppm for imine). Steric effects from the allyl moiety can reduce reactivity at the thiazole’s C4 position, necessitating bulky bases like sodium tert-butoxide for efficient synthesis .
IV. Analytical Challenges and Solutions
Q. How are conflicting solubility data resolved for hydrobromide salts in polar solvents?
Advanced Contradictory solubility reports (e.g., in methanol vs. DMSO) are addressed by pH-dependent studies. The hydrobromide salt exhibits higher solubility in acidic methanol (pH < 4) due to protonation, while neutral DMSO dissolves the free base. UV-Vis spectroscopy at varying pH levels clarifies these trends .
Q. What strategies validate purity when HPLC is unavailable?
Basic TLC with dual solvent systems (e.g., ethyl acetate/hexane and chloroform/methanol) combined with melting point analysis (deviation < 2°C from literature) ensures purity. Recrystallization from ethanol/THF mixtures (3:1 v/v) removes non-polar impurities .
Biological and Pharmacological Applications
Q. What in vitro models are used to assess the compound’s antimicrobial activity?
Advanced Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, coupled with MIC determinations (µg/mL), evaluate antimicrobial potential. Structural analogs with electron-withdrawing groups (e.g., nitro at C6) show enhanced activity due to improved membrane penetration .
Q. How is the compound’s stability in biological matrices assessed for pharmacokinetic studies?
Advanced LC-MS/MS analysis of plasma samples spiked with the compound (1–100 ng/mL) quantifies degradation products. Hydrolysis at the imine bond is a major pathway, mitigated by formulating the compound as a hydrobromide salt, which stabilizes the protonated form in physiological pH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
